Potency Advantage Over Endogenous LPA
In a head-to-head comparison using a NanoBiT-G-protein dissociation assay, ONO-0740556 exhibited significantly higher potency at the human LPA1 receptor compared to the endogenous ligand LPA [1]. The resulting EC50 value of 0.26 nM for ONO-0740556 was 30-fold lower than that of LPA [1][2].
| Evidence Dimension | Potency (EC50) at human LPA1 receptor |
|---|---|
| Target Compound Data | 0.26 nM |
| Comparator Or Baseline | LPA (endogenous ligand) |
| Quantified Difference | ONO-0740556 is 30-fold more potent (EC50 is 30-fold lower) |
| Conditions | NanoBiT-G-protein dissociation assay |
Why This Matters
Higher potency allows for the use of lower compound concentrations in experiments, potentially reducing off-target effects and improving assay sensitivity.
- [1] Akasaka H, Shihoya W, Nureki O, et al. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist. Nat Commun. 2022;13:5417. View Source
- [2] Akasaka H, Shihoya W, Nureki O, et al. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist. Nat Commun. 2022;13:5417. View Source
